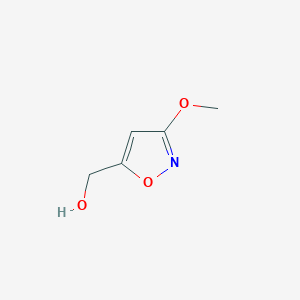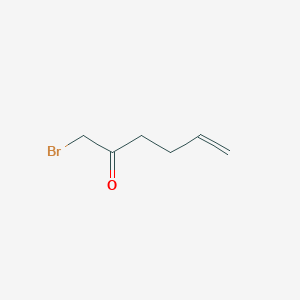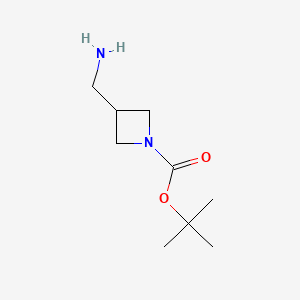
8-Brom-1,7-Naphthyridin-6-amin
Übersicht
Beschreibung
8-Bromo-1,7-naphthyridin-6-amine (8BN6A) is a heterocyclic compound that has been used in a variety of scientific research applications. 8BN6A is a member of the naphthyridine family and has been used in a variety of biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclischen Verbindungen
8-Brom-1,7-Naphthyridin-6-amin: ist ein wertvoller Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivität von entscheidender Bedeutung. Das Bromatom in der Verbindung dient als reaktive Stelle für die weitere Funktionalisierung, wodurch eine Vielzahl von Naphthyridin-Derivaten erzeugt werden kann .
Krebsforschungs-Anwendungen
Diese Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen. Ihr strukturelles Gerüst ist für Modifikationen geeignet, die ihre Wechselwirkung mit Krebszell-Zielen verbessern können. Forscher haben ihre Verwendung bei der Entwicklung neuartiger Chemotherapeutika untersucht, insbesondere aufgrund ihrer Fähigkeit, zelluläre Signalwege zu stören .
Anti-HIV-Aktivität
Der Naphthyridin-Kern von This compound ähnelt strukturell Verbindungen, die für ihre Anti-HIV-Eigenschaften bekannt sind. Diese Ähnlichkeit deutet auf potenzielle Anwendungen bei der Entwicklung neuer Anti-HIV-Medikamente hin, die wirksamer sein oder weniger Nebenwirkungen als die derzeitigen Behandlungen aufweisen könnten .
Antimikrobielle Anwendungen
Aufgrund seiner strukturellen Eigenschaften kann This compound zur Synthese von Verbindungen mit antimikrobiellen Eigenschaften verwendet werden. Diese synthetisierten Verbindungen könnten zu neuen Behandlungen für bakterielle und Pilzinfektionen führen und so der wachsenden Besorgnis über Antibiotikaresistenz begegnen .
Analgetische und Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass Derivate von This compound analgetische und entzündungshemmende Eigenschaften besitzen können. Dies eröffnet Möglichkeiten für die Entwicklung neuer Schmerzmittel, die möglicherweise gezielter wirken und weniger Nebenwirkungen haben .
Photophysikalische Anwendungen
Das Naphthyridin-Ringsystem, einschließlich Verbindungen wie This compound, wurde auf seine photophysikalischen Eigenschaften untersucht. Diese Eigenschaften sind nützlich bei der Entwicklung von optischen Materialien, Sensoren und organischen Leuchtdioden (OLEDs), was zu Fortschritten in der Elektronik und Photonik beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
8-Bromo-1,7-naphthyridin-6-amine is a derivative of 1,6-naphthyridines, which are known to be pharmacologically active . These compounds have a wide range of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Pharmacokinetics
It is known that the compound has a molecular weight of 22406 , which may influence its bioavailability
Action Environment
It is known that the compound has a warning signal word and several hazard statements, indicating that it may pose certain risks under specific conditions
Eigenschaften
IUPAC Name |
8-bromo-1,7-naphthyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443761 | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5912-35-6 | |
| Record name | 8-Bromo-1,7-naphthyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)







![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)




